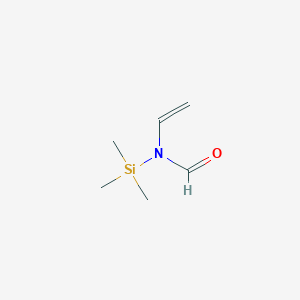
2-(2-Amino-4-methoxyphenyl)acetic acid
Vue d'ensemble
Description
2-(2-Amino-4-methoxyphenyl)acetic acid, also known as L-DOPA (L-3,4-dihydroxyphenylalanine), is an amino acid that is produced naturally in the human body. It is a precursor to dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. L-DOPA has been widely studied for its potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
2-(2-Amino-4-methoxyphenyl)acetic acid plays a role in various chemical synthesis processes. For instance, it is involved in the acylation of amines and pyrazole, leading to the creation of new amides and 1-acylpyrazole. This process was explored using [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a related compound, to show its potential in producing diverse chemical structures (Arutjunyan et al., 2013).
Structural and Spectroscopic Analysis
Structural analysis of similar compounds, like 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides insights into their physical and chemical properties. The study of molecular structures, including bond angles and hydrogen-bonding, is crucial for understanding the reactivity and potential applications of these compounds (Guzei et al., 2010).
Synthesis of Nitrogen Heterocyclic Compounds
2-(2-Amino-4-methoxyphenyl)acetic acid is also relevant in the synthesis of nitrogen heterocyclic compounds. These compounds are synthesized through reactions involving a diversity of bifunctional nucleophiles, demonstrating the versatility of the acid in creating complex molecular structures with potential biological activities (Farouk et al., 2021).
Antimicrobial Activity
Compounds structurally similar to 2-(2-Amino-4-methoxyphenyl)acetic acid have been studied for their antimicrobial properties. For example, certain phenoxyacetic acid derivatives demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of related compounds in therapeutic applications (Ali & Shaharyar, 2007).
Propriétés
IUPAC Name |
2-(2-amino-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKONYFALMEFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614501 | |
| Record name | (2-Amino-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-4-methoxyphenyl)acetic acid | |
CAS RN |
744984-13-2 | |
| Record name | (2-Amino-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)




![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)





![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)